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molecular formula C7H9N3O3 B8486549 1-(3-Nitro-pyrazol-1-ylmethyl)-cyclopropanol

1-(3-Nitro-pyrazol-1-ylmethyl)-cyclopropanol

Cat. No. B8486549
M. Wt: 183.16 g/mol
InChI Key: YYICCBSLOVVVJZ-UHFFFAOYSA-N
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Patent
US07935699B2

Procedure details

The 3-nitro-1-[1-(tetrahydro-pyran-2-yloxy)-cyclopropylmethyl]-1H-pyrazole (326 mg, 1.22 mmol) was dissolved in ethanol (7 mL) and p-toluene sulfonic acid (50 mg, 0.29 mmol) was added. After stirring at 25° C. for 1.5 h, the solution was concentrated in vacuo to give an oil. Purification by flash column chromatography (Merck silica gel 60, 40-63 μm; 50% ethyl acetate/hexanes) afforded 1-(3-nitro-pyrazol-1-ylmethyl)-cyclopropanol (158 mg, 71%) as an oil: H1-NMR (400 MHz, CDCl3) δ 0.81-0.86 (2H, m), 0.97-1.02 (2H, m), 2.78 (1H, bs), 4.31 (2H, s), 6.92 (1H, d, J=2.4 Hz), 7.61 (1H, d, J=2.4 Hz).
Name
3-nitro-1-[1-(tetrahydro-pyran-2-yloxy)-cyclopropylmethyl]-1H-pyrazole
Quantity
326 mg
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:8]=[CH:7][N:6]([CH2:9][C:10]2([O:13]C3CCCCO3)[CH2:12][CH2:11]2)[N:5]=1)([O-:3])=[O:2].C1(C)C=CC(S(O)(=O)=O)=CC=1>C(O)C>[N+:1]([C:4]1[CH:8]=[CH:7][N:6]([CH2:9][C:10]2([OH:13])[CH2:12][CH2:11]2)[N:5]=1)([O-:3])=[O:2]

Inputs

Step One
Name
3-nitro-1-[1-(tetrahydro-pyran-2-yloxy)-cyclopropylmethyl]-1H-pyrazole
Quantity
326 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=NN(C=C1)CC1(CC1)OC1OCCCC1
Name
Quantity
7 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
50 mg
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
After stirring at 25° C. for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give an oil
CUSTOM
Type
CUSTOM
Details
Purification by flash column chromatography (Merck silica gel 60, 40-63 μm; 50% ethyl acetate/hexanes)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=NN(C=C1)CC1(CC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 158 mg
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 70.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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